

initial synthesis of lactose octaacetate

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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1353273

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An In-depth Technical Guide to the Initial Synthesis of **Lactose Octaacetate**

Introduction

Lactose octaacetate, also known as peracetylated lactose, is a fully protected derivative of lactose where all eight hydroxyl groups have been acetylated. This compound serves as a crucial intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of oligosaccharides, glycosyl azides, and other lactose derivatives.[1][2][3] The acetylation process enhances the solubility of the carbohydrate in organic solvents and allows for selective chemical modifications. This guide details the primary methods for the initial synthesis of **lactose octaacetate**, focusing on experimental protocols and comparative quantitative data for researchers, scientists, and professionals in drug development.

Primary Synthesis Methodology: Acetylation of Lactose

The most prevalent method for synthesizing **lactose octaacetate** is the esterification of lactose using acetic anhydride, typically in the presence of a catalyst. The reaction involves the nucleophilic attack of the lactose hydroxyl groups on the carbonyl carbons of acetic anhydride, leading to the formation of acetate esters and acetic acid as a byproduct. Several variations of this method exist, primarily differing in the choice of catalyst and the mode of heating (conventional or microwave-assisted).

Common catalysts include:

- Sodium Acetate (NaOAc): A widely used, cost-effective basic catalyst.[1][2][4]
- Iodine (I₂): A mild Lewis acid catalyst.[5]

The reaction can be performed with or without a solvent and under various temperature conditions, from room temperature to boiling.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **lactose octaacetate** based on established protocols.

Method 1: Microwave-Assisted Synthesis with Sodium Acetate

This "green chemistry" approach significantly reduces reaction time compared to conventional heating methods.[1]

Materials and Reagents:

- D-(+)-Lactose monohydrate (e.g., 10.0 g, 0.029 mol)[1][6]
- Acetic anhydride (e.g., 30 cm³, 0.27 mol)[1][6]
- Anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol)[1][6]
- Distilled water
- Ice
- 95% (v/v) Ethanol (for recrystallization)[1][6]

Procedure:

- Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask suitable for microwave irradiation.[1][6]

- Place the flask in a microwave reactor and irradiate at 700 W. Reaction times can be varied (e.g., 10, 15, or 20 minutes) to optimize the yield.[1] The highest yields (around 91%) are typically obtained after 15-20 minutes of irradiation.[1]
- After irradiation, carefully pour the hot reaction mixture into a beaker containing approximately 200 cm³ of an ice-water slurry.[1][6]
- Stir the mixture vigorously. A white solid, the crude **lactose octaacetate**, will precipitate.[1][6]
- Allow the mixture to stand at 4 °C for at least 12 hours to ensure complete precipitation.[1][6]
- Filter the white solid under vacuum and wash it thoroughly with distilled water to remove any unreacted reagents and byproducts.[1][6]
- For further purification, recrystallize the crude product from 95% ethanol.[1][6]
- Dry the purified **lactose octaacetate** in a vacuum oven to a constant weight.[6]

Method 2: Conventional Heating with Sodium Acetate

This is a traditional and widely cited method for lactose acetylation.

Materials and Reagents:

- α -Lactose monohydrate (e.g., 100 g)[2]
- Acetic anhydride (e.g., 900 mL)[2]
- Anhydrous sodium acetate (e.g., 25 g)[2]
- Distilled water
- Ice
- Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)
- Aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

- In a 2-L round-bottom flask, suspend anhydrous sodium acetate in acetic anhydride and heat the mixture to near boiling (approximately 140 °C).^{[2][7]}
- Add the α -lactose monohydrate in small portions to the hot mixture while stirring. Ensure the temperature remains constant.^[2]
- After all the lactose has been added and dissolved, continue heating for approximately 45 minutes.^[2]
- Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., mobile phase CH_2Cl_2 :acetone 10:1).^[2]
- Once the reaction is complete, pour the mixture into a large beaker containing an ice-water mixture (approx. 2700 mL) and stir gently overnight.^[2]
- Filter the resulting solid product and wash it with water.
- Dissolve the crude product in a solvent like dichloromethane (500 mL), wash the solution with aqueous NaHCO_3 , dry it over anhydrous Na_2SO_4 , and concentrate it under reduced pressure.^[2]
- Purify the product by crystallization, with a methanol:dichloromethane mixture (10:1) being an advantageous solvent system.^[2]

Quantitative Data Summary

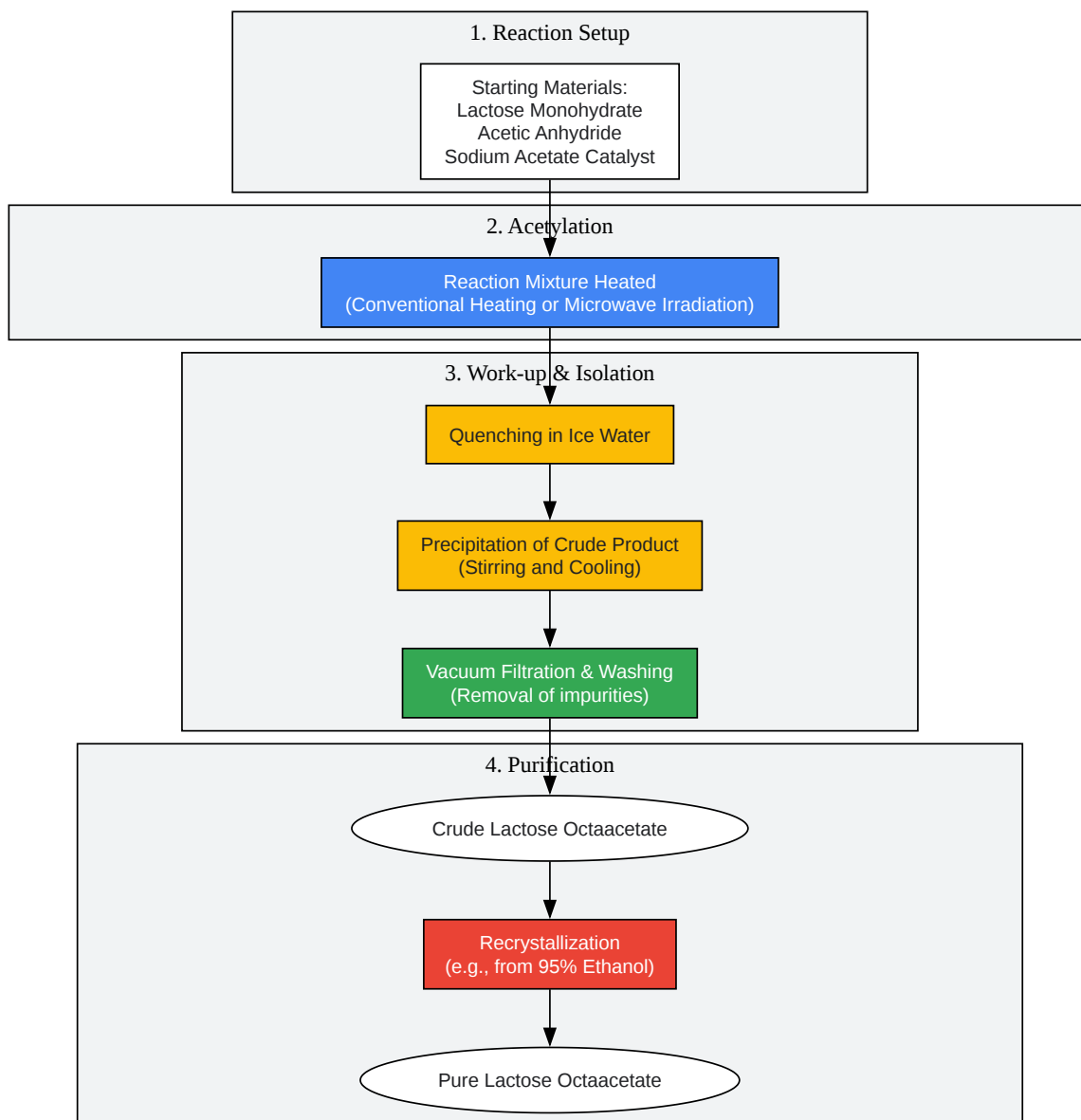
The following table summarizes quantitative data from various synthesis protocols for **lactose octaacetate**, allowing for easy comparison of their efficacy.

Synthesis Method	Catalyst	Reagents (Molar Ratio/Quantities)	Reaction Time	Temperature / Power	Yield (%)	Melting Point (°C)	Reference
Microwave-Assisted	Sodium Acetate	Lactose monohydrate (10g), Acetic anhydride (30 cm ³), NaOAc (3g)	10 min	700 W	50%	90.1 - 91.1	[1]
Microwave-Assisted	Sodium Acetate	Lactose monohydrate (10g), Acetic anhydride (30 cm ³), NaOAc (3g)	15-20 min	700 W	91%	89.9 - 91.1	[1]
Microwave-Assisted	Sodium Acetate	Lactose monohydrate (10g), Acetic anhydride (30 cm ³), NaOAc (3g)	10 min	700 W	74%	-	[6]

Conventional Heating	Sodium Acetate	Anhydrous D-lactose (0.1 mol), Acetic acid (0.8 mol), NaOAc (0.36g)	2 hours	100 °C	~85%	-	[4]
Conventional Heating	Sodium Acetate	α -Lactose monohydrate (100g), Acetic anhydride (900 mL), NaOAc (25g)	~45 min	Near boiling	54% (after crystallization)	-	[2]
Conventional Heating	Sodium Acetate	D-Lactose (10g), Acetic anhydride (70 mL), NaOAc (4g)	10 min (after addition)	140 °C	-	-	[7]

Visualization of Experimental Workflow

The general experimental workflow for the synthesis of **lactose octaacetate** via acetylation is depicted below. This process outlines the key stages from the initial mixing of reactants to the isolation of the purified final product.



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Caption: General workflow for the synthesis of **lactose octaacetate**.

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